molecular formula C10H10N2 B1175965 ST-476 CAS No. 15327-43-2

ST-476

Cat. No.: B1175965
CAS No.: 15327-43-2
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Structure ST-476 (CAS: 15327-43-2) is a synthetic organic compound with the molecular formula C₉H₉Cl₂N₃·ClH, characterized by a dichlorophenyl-substituted triazole ring system . Its structure includes two chlorine atoms attached to a benzene ring and a fused triazole moiety, which confers unique electronic and steric properties. The compound’s IUPAC name and structural annotations are provided below:

  • IUPAC Name: 1-(2,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
  • Key Structural Features:
    • Dichlorinated aromatic ring (positions 2 and 4).
    • Triazole ring with a carboxamide substituent.
    • Hydrochloride salt form enhances solubility and stability .

Biological Context
In microbiological studies, "this compound" also refers to a high-risk sequence type (ST) of Klebsiella pneumoniae, a multidrug-resistant (MDR) pathogen. This bacterial ST exhibits carbapenem resistance due to the presence of carbapenemase genes (e.g., blaNDM-1, blaOXA-1) and a high multidrug resistance (MAR) index of 7.2, alongside 17+ antimicrobial resistance (AMR) genes .

Properties

CAS No.

15327-43-2

Molecular Formula

C10H10N2

Synonyms

ST-476

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • This compound (Chemical) : Preclinical studies highlight its dual activity against Gram-negative pathogens and biofilm disruption, outperforming analogs like Compound A in persister cell eradication .
  • This compound (Bacterial ST): Genomic surveillance data link this ST to hospital outbreaks in Asia, with resistance plasmids (IncX3) facilitating regional spread .

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